molecular formula C7H7NO3 B073154 methyl 5-formyl-1H-pyrrole-2-carboxylate CAS No. 1197-13-3

methyl 5-formyl-1H-pyrrole-2-carboxylate

Cat. No. B073154
CAS RN: 1197-13-3
M. Wt: 153.14 g/mol
InChI Key: PRCYHYGREGWAAN-UHFFFAOYSA-N
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Patent
US06696575B2

Procedure details

Anhydrous DMF (7.0 mL, 90.4 mmol) was cooled to 5-10 degrees Centigrade under nitrogen. POCl3 (7.8 mL, 83.7 mmol) was added dropwise to the cooled DMF over a couple of minutes. Dry 1,2-dichloroethane (25 mL) was then added and the solution was cooled to 0-5 degrees Centigrade during the addition of 2 (9.46 g, 75.6 mmol) in dry 1,2-dichloroethane (25 mL). The mixture was then heated to reflux for 15 minutes. The reaction was cooled to room temperature, treated with a mixture of ethyl acetate (60 mL) and water (75 mL), poured into saturated NaHCO3 (350 mL), and separated. The aqueous layer was washed three times with ether, and the combined organic extracts were washed twice with aqueous saturated Na2CO3, dried over Na2SO4, and evaporated under vacuum. The resulting solid was sublimed under reduced pressure (20×10−3 torr) at 60 degrees Centigrade in 3-hour intervals to yield compound 3 (7.79 g, 50.1 mmol, 66%). 1H-NMR (CDCl3): δ 10.57 (br s, 1H), 9.70 (s, 1H), 6.95 (m, 2H), 3.94 (s, 3H).
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
7.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2
Quantity
9.46 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Four
Quantity
350 mL
Type
reactant
Reaction Step Five
Quantity
25 mL
Type
reactant
Reaction Step Six
Yield
66%

Identifiers

REACTION_CXSMILES
C[N:2]([CH:4]=O)[CH3:3].O=P(Cl)(Cl)Cl.[C:11]([O:14][CH2:15]C)(=[O:13])C.[C:17]([O-:20])(O)=O.[Na+].Cl[CH2:23][CH2:24]Cl>O>[CH:17]([C:3]1[NH:2][C:4]([C:11]([O:14][CH3:15])=[O:13])=[CH:24][CH:23]=1)=[O:20] |f:3.4|

Inputs

Step One
Name
Quantity
7 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
7.8 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
2
Quantity
9.46 g
Type
reactant
Smiles
Name
Quantity
25 mL
Type
reactant
Smiles
ClCCCl
Step Four
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
350 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Six
Name
Quantity
25 mL
Type
reactant
Smiles
ClCCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
The aqueous layer was washed three times with ether
WASH
Type
WASH
Details
the combined organic extracts were washed twice with aqueous saturated Na2CO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
WAIT
Type
WAIT
Details
The resulting solid was sublimed under reduced pressure (20×10−3 torr) at 60 degrees Centigrade in 3-hour

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CC=C(N1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 50.1 mmol
AMOUNT: MASS 7.79 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.